molecular formula C23H17N3OS B5381061 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole CAS No. 5926-55-6

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole

Cat. No.: B5381061
CAS No.: 5926-55-6
M. Wt: 383.5 g/mol
InChI Key: RXGLOZHXBFAPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a furan ring, a naphthalene moiety, and a phenyl group, all connected through a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan, naphthalene, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
  • 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
  • 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

Uniqueness

Compared to these similar compounds, 3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole stands out due to its unique combination of functional groups and structural features.

Biological Activity

3-(Furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole (CAS Number: 5926-55-6) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C23H17N3OSC_{23}H_{17}N_{3}OS, with a molecular weight of approximately 383.47 g/mol. Its physical properties include:

PropertyValue
Density1.27 g/cm³
Boiling Point617.5 °C at 760 mmHg
Flash Point327.3 °C
Refractive Index1.689
LogP5.9728

These properties indicate a relatively stable compound with potential for various applications in medicinal chemistry.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, research indicates that triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, derivatives similar to this compound have been evaluated for their cytotoxic effects against liver cancer cell lines such as Hep-G2.

Case Study Findings:

  • Cytotoxicity Assays: In vitro studies demonstrated that the compound exhibited significant cytotoxicity against Hep-G2 cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action: The anticancer effects are attributed to the ability of the triazole ring to interact with key enzymes involved in cancer cell metabolism and proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been documented. The compound's structure allows it to interact with bacterial and fungal targets effectively.

Research Insights:

  • Broad-Spectrum Activity: Studies have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Molecular Docking Studies: Molecular docking studies suggest that the compound can bind effectively to microbial enzymes, disrupting their function and leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the naphthalene moiety can significantly influence their potency.

Modification TypeEffect on Activity
Naphthalene SubstituentsEnhanced cytotoxicity against cancer cells
Furan Ring ModificationsImproved antimicrobial efficacy

Properties

IUPAC Name

3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-2-11-19(12-3-1)26-22(21-14-7-15-27-21)24-25-23(26)28-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLOZHXBFAPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343188
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-55-6
Record name 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.